Agrimol B

Description

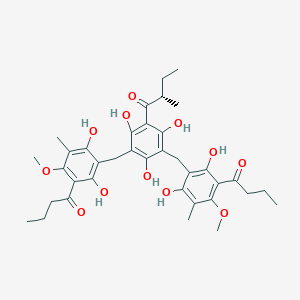

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHMPZMQVWDGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970914 | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55576-66-4 | |

| Record name | Agrimol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Agrimol B as a Modulator of the SIRT1 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Agrimol B, a natural polyphenol derived from Agrimonia pilosa, and its role as a potent activator of the Sirtuin 1 (SIRT1) signaling pathway.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and SIRT1

This compound is a polyphenol that has garnered significant interest for its diverse pharmacological activities, including anti-adipogenic, anticancer, and cytoprotective effects.[1][4] A primary mechanism underlying these effects is its ability to activate SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[5] SIRT1 is a crucial regulator of numerous cellular processes, including stress resistance, metabolism, inflammation, and longevity, through the deacetylation of both histone and non-histone protein targets.[5] this compound's therapeutic potential is largely attributed to its modulation of the SIRT1 signaling network.[2]

Mechanism of Action: The SIRT1/Nrf2 Signaling Axis

This compound functions as a SIRT1 activator by inducing its translocation from the cytoplasm to the nucleus.[2][6] This nuclear localization of SIRT1 enhances its deacetylase activity towards various substrates, thereby initiating a cascade of downstream signaling events.

A pivotal pathway activated by this compound is the SIRT1/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by this compound-mediated SIRT1, Nrf2 is deacetylated, leading to its stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

This activation of the SIRT1/Nrf2 axis has been shown to be instrumental in the protective effects of this compound against cisplatin-induced acute kidney injury by counteracting oxidative stress.[4][7] The administration of a SIRT1 inhibitor, EX527, has been demonstrated to abolish the protective effects of this compound, confirming the critical role of SIRT1 in mediating its activity.[4][7]

Beyond the SIRT1/Nrf2 pathway, this compound has also been shown to influence other signaling cascades. In the context of adipogenesis, this compound-mediated SIRT1 activation leads to the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), key transcription factors in fat cell differentiation.[1][2] In colon carcinoma, this compound has been found to inhibit cancer progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Biological Effect | Metric | Value | Reference |

| 3T3-L1 Adipocytes | Inhibition of adipocyte differentiation | IC50 | 3.35 ± 0.32 μM | [1][2] |

| PC-3 (Prostate Cancer) | Growth Inhibition | GI50 | 29 μM | [1] |

| A549 (Lung Cancer) | Growth Inhibition | GI50 | 19 μM | [1] |

| HCT116 (Colon Cancer) | Inhibition of cell proliferation | IC50 | 280 nM | [10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Outcome | Reference |

| PC3 Mouse Xenograft | This compound | 10 mg/kg (Oral, daily) | Reduced tumor volume | [1][6] |

| Mouse Xenograft Models | This compound | 3 mg/kg | Marked inhibition of tumor growth | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on the SIRT1 activation pathway.

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of this compound on the expression levels of proteins in the SIRT1/Nrf2 pathway (e.g., SIRT1, Nrf2, HO-1, NQO-1, SOD2).

-

Procedure:

-

Cells or homogenized kidney tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against SIRT1, Nrf2, HO-1, NQO-1, SOD2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or proliferative effects of this compound on different cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Immunofluorescence for SIRT1 Nuclear Translocation

-

Objective: To visualize the effect of this compound on the subcellular localization of SIRT1.

-

Procedure:

-

Cells are grown on glass coverslips and treated with this compound.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody against SIRT1 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound activates the SIRT1/Nrf2 signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound has emerged as a promising natural compound that modulates cellular function through the activation of the SIRT1 signaling pathway. Its ability to upregulate the SIRT1/Nrf2 axis provides a strong mechanistic basis for its observed protective effects against oxidative stress-induced cellular damage. The preclinical data summarized herein highlight the therapeutic potential of this compound in a range of disease models. Further research and clinical investigation are warranted to fully elucidate its efficacy and safety profile for potential therapeutic applications in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice: this compound alleviates cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 55576-66-4 | Benchchem [benchchem.com]

- 11. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]

The Role of Agrimol B in Anti-Adipogenesis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-adipogenic effects of Agrimol B, a polyphenol derived from Agrimonia pilosa Ledeb. The document consolidates key findings on its role in modulating critical signaling pathways that govern adipocyte differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Modulation of the SIRT1-PPARγ Axis

This compound exerts its anti-adipogenic effects primarily by targeting the Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling axis. Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is heavily reliant on the transcriptional activity of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). This compound has been shown to inhibit this process by activating SIRT1, a NAD+-dependent deacetylase. Activated SIRT1 can then deacetylate and consequently repress the activity of PPARγ, a master regulator of adipogenesis.[1] This leads to a downstream reduction in the expression of genes crucial for lipid metabolism and storage, such as Fatty Acid Synthase (FAS), Uncoupling Protein 1 (UCP-1), and Apolipoprotein E (apoE).

The inhibitory concentration (IC50) of this compound on 3T3-L1 preadipocyte differentiation has been determined to be 3.35 ± 0.32 μM . This indicates a potent inhibitory effect on the formation of mature adipocytes.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of adipogenesis.

| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) | PPARγ mRNA Expression (Fold Change vs. Control) | C/EBPα mRNA Expression (Fold Change vs. Control) |

| 0 (Control) | 0 | 1.00 | 1.00 |

| 1 | Data not available | Data not available | Data not available |

| 2.5 | Data not available | Data not available | Data not available |

| 5 | Significant reduction | Significant reduction | Significant reduction |

| 10 | Significant reduction | Significant reduction | Significant reduction |

Note: Specific quantitative values for percentage inhibition and fold change at each concentration were not available in the public domain at the time of this guide's compilation. The table reflects the reported dose-dependent inhibitory trend.

Signaling Pathways

This compound-Mediated Anti-Adipogenesis Signaling Pathway

Caption: this compound signaling cascade in anti-adipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-adipogenic effects of this compound.

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis in vitro.[2]

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the culture medium with MDI induction medium. This compound at various concentrations is added at this stage.

-

Maintenance: After 48 hours (Day 2), replace the MDI medium with differentiation maintenance medium.

-

Maturation: Replenish the maintenance medium every two days. By Day 8-10, cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify lipid accumulation in mature adipocytes.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Formalin (10% in PBS)

-

60% Isopropanol

-

Distilled water

Protocol:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for 1 hour at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Wash the cells once with 60% isopropanol and then stain with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for at least 1 hour.

-

Washing: Wash the stained cells four times with distilled water to remove excess stain.

-

Quantification:

-

For visualization, capture images using a microscope.

-

For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA expression levels of key adipogenic transcription factors and their target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for PPARγ, C/EBPα, FAS, UCP-1, apoE, and a housekeeping gene like β-actin or GAPDH)

Protocol:

-

RNA Extraction: On Day 8 of differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, SYBR Green master mix, and forward and reverse primers for the target genes.

-

Data Analysis: Normalize the expression of the target genes to the expression of a housekeeping gene. Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the protein levels of key adipogenic markers.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PPARγ, C/EBPα, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the differentiated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow

Caption: Overall experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as an anti-adipogenic agent by modulating the SIRT1-PPARγ signaling pathway. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its investigation. The presented information is intended to support further research and development efforts in the field of obesity and metabolic diseases.

References

An In-Depth Technical Guide to the Natural Source and Extraction of Agrimol B from Agrimonia pilosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimol B, a prominent polyphenolic compound isolated from the traditional medicinal herb Agrimonia pilosa, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Source: Agrimonia pilosa

Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family, is widely distributed in East Asia, including China, Korea, and Japan.[1] It has a long history of use in traditional medicine for treating various ailments.[1] The plant is a rich source of bioactive secondary metabolites, including flavonoids, triterpenoids, tannins, and a unique class of phloroglucinol derivatives, to which this compound belongs.[1] this compound is considered one of the main active constituents of Agrimonia pilosa and is often used as a marker for the quality control of this herb.[2]

Extraction and Purification of this compound

The isolation of this compound from Agrimonia pilosa typically involves a multi-step process encompassing initial solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. While a standardized, universally adopted protocol for this compound extraction is not extensively documented, the following sections outline a general and effective methodology based on available literature.

Data Presentation: Extraction and Purification Summary

Due to the limited availability of comprehensive comparative studies, the following table summarizes data from a representative method for the isolation of phloroglucinol derivatives from Agrimonia pilosa, providing an indication of the potential yields for compounds structurally related to this compound.

| Extraction Step | Method | Solvent System | Starting Material | Yield | Purity | Reference |

| Initial Extraction | Maceration/Soxhlet | Petroleum Ether | Dried aerial parts of Agrimonia pilosa | - | Crude Extract | [1] |

| Fractionation | Counter-Current Chromatography (Step 1) | n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v) | 371.0 mg of crude extract | Sample I: 47.0 mg, Sample II: 24.8 mg | Mixed Fractions | [3] |

| Purification | Counter-Current Chromatography (Step 2) | n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) | Sample II (24.8 mg) | Agripinol B: 8.7 mg, Agripinol C: 13.6 mg | >95% | [3] |

Note: The yields for Agripinol B and C, which are structurally similar to this compound, are provided as an estimation of the potential output from a similar purification process. Further optimization would be required to maximize the yield of this compound specifically.

Experimental Protocol: Extraction and Purification

The following protocol describes a general procedure for the extraction and purification of this compound from the aerial parts of Agrimonia pilosa.

2.2.1. Plant Material and Initial Extraction

-

Plant Material: The dried aerial parts of Agrimonia pilosa are collected and coarsely powdered.

-

Extraction: The powdered plant material is extracted with petroleum ether using either maceration or a Soxhlet apparatus. The extraction is typically carried out for a sufficient duration to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting petroleum ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Chromatographic Purification

Due to the presence of numerous structurally similar compounds, the purification of this compound requires advanced chromatographic techniques. Counter-current chromatography (CCC) has been shown to be an effective method for the separation of phloroglucinol derivatives from Agrimonia pilosa.[3]

2.2.2.1. Two-Phase Solvent System Selection

The choice of the two-phase solvent system is critical for successful separation in CCC. A suitable system for the separation of phloroglucinol derivatives is a non-aqueous system such as n-hexane-acetonitrile-dichloromethane-methanol. The optimal ratio is determined through preliminary experiments to achieve an appropriate partition coefficient (K) for the target compounds.

2.2.2.2. Counter-Current Chromatography Procedure

-

Preparation of the CCC Apparatus: The multilayer coil planet centrifuge is filled with the stationary phase of the selected solvent system.

-

Sample Loading: The crude extract is dissolved in a small volume of the mobile phase and injected into the CCC system.

-

Elution: The mobile phase is pumped through the coil at a specific flow rate, and the effluent is collected in fractions.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled and concentrated under reduced pressure to yield the purified compound.

2.2.3. Characterization of this compound

The structural elucidation and confirmation of the isolated this compound are performed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.[1][4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[6][7][8] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides fragmentation patterns that further confirm the structure.[9]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anticancer activity through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and mitochondrial function.

Inhibition of the PGC-1α/NRF1/TFAM Signaling Pathway

This compound has been shown to inhibit the progression of colon carcinoma by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[10] This pathway is a master regulator of mitochondrial biogenesis.

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A transcriptional coactivator that regulates mitochondrial biogenesis and cellular energy metabolism.[11][12]

-

Nuclear Respiratory Factor 1 (NRF1): A transcription factor that is a downstream target of PGC-1α and regulates the expression of nuclear-encoded mitochondrial proteins.[13][14][15]

-

Mitochondrial Transcription Factor A (TFAM): A key activator of mitochondrial DNA transcription and replication, also regulated by NRF1.[11][12]

The inhibitory effect of this compound on this pathway leads to decreased mitochondrial biogenesis and function, ultimately inducing apoptosis in cancer cells.

Modulation of the c-MYC/SKP2/p27 Axis

-

c-MYC: A proto-oncogene that acts as a transcription factor to promote cell proliferation.[18][19]

-

S-phase kinase-associated protein 2 (SKP2): An F-box protein that is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets proteins for degradation.

-

p27Kip1 (p27): A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition.

This compound has been shown to downregulate c-MYC and SKP2, leading to an accumulation of p27. This increase in p27 inhibits CDK activity, resulting in cell cycle arrest at the G0/G1 phase.[9]

Experimental Protocols for Mechanistic Studies

To investigate the molecular mechanisms of this compound, the following experimental protocols are commonly employed.

Western Blot Analysis

Western blotting is used to detect and quantify the protein levels of key components of the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Cancer cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PGC-1α, NRF1, TFAM, c-MYC, p27) at appropriate dilutions.[11][12][18]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow Diagram:

Immunofluorescence Staining

Immunofluorescence is used to visualize the subcellular localization and expression levels of target proteins within cells.

Protocol:

-

Cell Seeding: Cells are seeded on glass coverslips in a culture plate and treated with this compound.

-

Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]

-

Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[11][14]

-

Blocking: Non-specific binding is blocked by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[20]

-

Primary Antibody Incubation: The cells are incubated with primary antibodies against the target proteins (e.g., c-MYC, p27) overnight at 4°C.[19][21]

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[20]

-

Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides with a mounting medium.

-

Imaging: The stained cells are visualized using a fluorescence microscope.

Workflow Diagram:

Conclusion

This compound, a key bioactive constituent of Agrimonia pilosa, holds considerable promise as a therapeutic agent, particularly in the field of oncology. This technical guide has provided a detailed overview of its natural source, a comprehensive methodology for its extraction and purification, and an in-depth look at the signaling pathways it modulates. The experimental protocols outlined herein offer a practical framework for researchers seeking to investigate the multifaceted pharmacological properties of this intriguing natural product. Further research focused on optimizing extraction yields and conducting more extensive preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. High resolution mass spectrometry based techniques at the crossroads of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. Ultrahigh resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]

- 13. Mitophagy receptor FUNDC1 is regulated by PGC‐1α/NRF1 to fine tune mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchers.mq.edu.au [researchers.mq.edu.au]

- 18. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 19. c-MYC antibody (10828-1-AP) | Proteintech [ptglab.com]

- 20. static.fishersci.eu [static.fishersci.eu]

- 21. biocompare.com [biocompare.com]

Agrimol B: A Technical Guide on its Discovery, Background, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimol B is a naturally occurring trimeric acylphloroglucinol first isolated in 1975 from the plant Agrimonia pilosa Ledeb., a herb used in traditional East Asian medicine.[1][2] Despite its early discovery, comprehensive investigation into its biological activities is a more recent endeavor.[1] This document provides an in-depth overview of the historical background of this compound, its anticancer and metabolic modulatory activities, and the underlying molecular mechanisms. It summarizes key quantitative data from preclinical studies and details the experimental protocols used to elucidate its function. The primary mechanisms of action discussed include the inhibition of mitochondrial biogenesis in colon cancer via the PGC-1α/NRF1/TFAM pathway, induction of G0 cell cycle arrest in prostate and lung cancer, and activation of the SIRT1 pathway, which influences adipogenesis.[3][4][5] This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Discovery and Historical Background

This compound is a polyphenol and a key bioactive constituent of Agrimonia pilosa (known as Xian he cao in Chinese), a plant belonging to the Rosaceae family.[1][5] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including tumors and diarrhea.[5]

Although the compound was first isolated in 1975, for many years, few studies were conducted to evaluate its biological potential.[1] It was primarily regarded as an important chemical marker for the quality control of Agrimonia pilosa as listed in the Chinese Pharmacopoeia.[1] Recent scientific interest has surged, leading to improved total synthesis strategies to overcome its low natural abundance and enabling a deeper investigation into its pharmacological properties.[1] These investigations have revealed that this compound possesses significant anticancer, anti-adipogenic, and senolytic (ability to clear senescent cells) activities.[4][6]

Key Bioactivities and Mechanisms of Action

This compound exhibits a complex and pleiotropic pharmacological profile, acting on multiple cellular pathways. Its primary therapeutic potential has been explored in oncology and metabolic diseases.

This compound has demonstrated potent anticancer effects across various cancer types, operating through distinct mechanisms.

-

Inhibition of Mitochondrial Function in Colon Carcinoma: In human colon cancer cells (HCT116), this compound inhibits cancer progression by blocking mitochondrial function.[3][7] It directly interacts with and downregulates the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α).[3][7] This action suppresses the downstream transcription of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are crucial for mitochondrial biogenesis.[3][7] The disruption of mitochondrial function leads to increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death).[3][7]

-

Targeting NAD(P)H: Quinone Dehydrogenase 1 (NQO1) in Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit cell growth by targeting NQO1, an enzyme involved in regulating intracellular redox homeostasis.[5]

This compound also exhibits significant anti-adipogenic (fat cell formation inhibiting) properties. It is a potent activator of Sirtuin 1 (SIRT1), a key protein in metabolic regulation.[2][4]

-

SIRT1 Activation: By activating SIRT1, this compound suppresses the differentiation of pre-adipocytes (3T3-L1 cells) into mature fat cells.[4][10] This is achieved by downregulating the expression of critical adipogenic transcription factors like PPARγ and C/EBPα, as well as their downstream targets involved in fatty acid synthesis (FAS) and lipid storage.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| 3T3-L1 | Adipocyte | IC50 (Adipogenesis) | 3.35 ± 0.32 µM | [4][10] |

| PC-3 | Prostate Cancer | GI50 (Growth Inhibition) | 29 µM | [4] |

| A549 | Lung Cancer | GI50 (Growth Inhibition) | 19 µM | [4] |

| HCT116 | Colon Cancer | Effective Concentration | 144 - 576 nM |[3][7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Mouse Xenograft | Prostate Cancer (PC-3) | 10 mg/kg (Oral, daily) | Reduced tumor volume | [4][10] |

| Mouse Xenograft | Colon Cancer (HCT116) | Not specified | Suppressed tumor growth |[3][7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its analysis.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology (HCT116 cells):

-

Cell Seeding: Human colon cancer HCT116 cells are seeded into 96-well plates at a specified density and cultured overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 144, 288, and 576 nM).[3][7] A control group receives medium with the vehicle (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

-

Objective: To quantify the rate of apoptosis induced by this compound.

-

Methodology (HCT116 cells):

-

Treatment: HCT116 cells are treated with different concentrations of this compound (e.g., 0, 144, 288, and 576 nM) for a specified time.[3]

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic.

-

-

Objective: To examine the effect of this compound on the expression levels of key proteins in a signaling pathway.

-

Methodology (PGC-1α, NRF1, TFAM):

-

Protein Extraction: HCT116 cells are treated with this compound. After treatment, cells are lysed using RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Incubation: The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-PGC-1α, anti-NRF1, anti-TFAM) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To evaluate the in vivo antitumor effect of this compound.

-

Methodology (Prostate Cancer):

-

Cell Implantation: PC-3 human prostate cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg), while the control group receives the vehicle.[4][9][10]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every few days) throughout the study. Tumor volume is often calculated using the formula: (Length × Width²) / 2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.

-

References

- 1. HKU Scholars Hub: this compound, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies [hub.hku.hk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary Data on the Senolytic Effects of Agrimonia pilosa Ledeb. Extract Containing Agrimols for Immunosenescence in Middle-Aged Humans: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Study [mdpi.com]

- 7. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Agrimol B: A Potent Inhibitor of the PGC-1α/NRF1/TFAM Signaling Pathway in Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agrimol B, a natural compound extracted from Agrimonia pilosa Ledeb., has emerged as a significant subject of interest in oncological research. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a particular focus on its inhibitory effects on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)/nuclear respiratory factor 1 (NRF1)/mitochondrial transcription factor A (TFAM) signaling pathway. By disrupting this critical axis of mitochondrial biogenesis, this compound induces mitochondrial dysfunction and promotes apoptosis in cancer cells, highlighting its potential as a novel anti-cancer therapeutic. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows to support further investigation and drug development efforts.

Introduction

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular function often hijacked by cancer cells to meet their high energy demands and support rapid proliferation. The PGC-1α/NRF1/TFAM signaling pathway is a master regulatory cascade governing this process.[1][2] PGC-1α, a transcriptional coactivator, stimulates the expression of NRF1, which in turn activates the transcription of TFAM.[1][2] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), thereby driving the synthesis of new mitochondrial components.[1]

This compound has been identified as a direct inhibitor of PGC-1α.[1][3] This interaction disrupts the downstream signaling, leading to a significant reduction in mitochondrial biogenesis and subsequent impairment of mitochondrial function.[1][3] The consequences for cancer cells are profound, including increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and ultimately, the induction of apoptosis.[1][3]

Mechanism of Action: Inhibition of the PGC-1α/NRF1/TFAM Pathway

Molecular docking studies have predicted a high-affinity interaction between this compound and PGC-1α.[1][3] This binding event is the initial step in a cascade of inhibitory effects that ultimately cripple the cancer cell's ability to generate new, functional mitochondria. The downstream consequences of PGC-1α inhibition by this compound are a concentration-dependent decrease in the expression of both NRF1 and TFAM.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits PGC-1α, disrupting mitochondrial biogenesis.

Quantitative Data Summary

The inhibitory effects of this compound on the PGC-1α/NRF1/TFAM signaling pathway have been quantified in human colon cancer HCT116 cells. The following tables summarize the dose-dependent reduction in the protein expression of key components of this pathway following a 48-hour treatment with this compound.[4]

Table 1: Effect of this compound on PGC-1α Protein Expression

| This compound Concentration (nM) | Relative PGC-1α Expression (Normalized to Control) |

| 0 | 1.00 |

| 144 | ~0.80 |

| 288 | ~0.60 |

| 576 | ~0.40 |

Table 2: Effect of this compound on NRF1 Protein Expression

| This compound Concentration (nM) | Relative NRF1 Expression (Normalized to Control) |

| 0 | 1.00 |

| 144 | ~0.75 |

| 288 | ~0.55 |

| 576 | ~0.45 |

Table 3: Effect of this compound on TFAM Protein Expression

| This compound Concentration (nM) | Relative TFAM Expression (Normalized to Control) |

| 0 | 1.00 |

| 144 | ~0.85 |

| 288 | ~0.65 |

| 576 | ~0.50 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the PGC-1α/NRF1/TFAM signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human colon carcinoma HCT116 cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (0, 144, 288, and 576 nM) or vehicle control (e.g., DMSO). Cells are then incubated for the desired time period (e.g., 48 hours).[1][2]

Western Blotting for Protein Expression Analysis

This protocol is used to determine the relative protein levels of PGC-1α, NRF1, and TFAM.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ), and the expression of target proteins is normalized to the loading control.[4]

Experimental Workflow Diagram

References

- 1. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]

- 2. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of Agrimol B with c-MYC, SKP2, and p27 Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimol B, a polyphenol derived from Agrimonia pilosa Ledeb, has emerged as a compound of interest in oncology research due to its anti-proliferative effects. This technical guide delves into the molecular interactions of this compound with the critical cell cycle regulatory proteins: the proto-oncogene c-MYC, the S-phase kinase-associated protein 2 (SKP2), and the cyclin-dependent kinase inhibitor p27 (also known as CDKN1B). This document synthesizes the current understanding of how this compound modulates the c-MYC/SKP2/p27 signaling axis, leading to cell cycle arrest. It provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating novel anti-cancer therapeutics.

Introduction: The c-MYC/SKP2/p27 Axis in Cell Cycle Progression

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 phase to the S phase is a critical checkpoint, and the proteins c-MYC, SKP2, and p27 are key players in this regulation.

-

c-MYC: A transcription factor that is a master regulator of cell proliferation, growth, and apoptosis. Overexpression of c-MYC is implicated in a wide range of human cancers and drives cell cycle progression by, in part, upregulating genes involved in cell division.

-

SKP2: An F-box protein that is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. SKP2 is responsible for targeting specific proteins for proteasomal degradation. Its expression is often induced by c-MYC.

-

p27: A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition by binding to and inhibiting cyclin E-CDK2 complexes. Low levels of p27 are associated with poor prognosis in many cancers.

The c-MYC/SKP2/p27 signaling pathway is a critical axis in cell cycle control. In proliferating cells, c-MYC promotes the transcription of SKP2. The SCF-SKP2 complex then targets p27 for ubiquitination and subsequent degradation by the proteasome. This reduction in p27 levels allows for the activation of cyclin E-CDK2, which phosphorylates key substrates to drive the cell into the S phase.

This compound: A Modulator of the c-MYC/SKP2/p27 Axis

Specifically, treatment of cancer cells with this compound has been observed to:

-

Decrease the expression of c-MYC.

-

Decrease the expression of SKP2.

-

Increase the expression and promote the stabilization of p27. [3]

This concerted action effectively restores the inhibitory function of p27, leading to the arrest of the cell cycle and a reduction in cancer cell proliferation.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available growth inhibition data.

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| This compound | PC-3 (Prostate Cancer) | DNA content (SYBR Green) | GI50 | ~11-29 | [3] |

| This compound | A549 (Lung Cancer) | DNA content (SYBR Green) | GI50 | ~11-29 | [3] |

| This compound | PC-3 (Prostate Cancer) | DNA content (SYBR Green) | GI90 | ~36-71 | [3] |

| This compound | A549 (Lung Cancer) | DNA content (SYBR Green) | GI90 | ~36-71 | [3] |

Note: GI50 and GI90 represent the concentrations at which 50% and 90% of cell growth is inhibited, respectively.

Signaling Pathways and Experimental Workflows

The c-MYC/SKP2/p27 Signaling Pathway

The following diagram illustrates the established signaling cascade involving c-MYC, SKP2, and p27, which is a key target for therapeutic intervention.

Proposed Mechanism of Action of this compound

This compound intervenes in this pathway by altering the expression levels of the key protein components. The diagram below illustrates the proposed mechanism of action.

Experimental Workflow for Investigating this compound's Effects

A typical experimental workflow to elucidate the effects of this compound on the c-MYC/SKP2/p27 pathway is outlined below.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the interaction of this compound with the c-MYC/SKP2/p27 pathway. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions. The specific protocols from the primary research by Hnit et al. (2021) were not publicly available.

Western Blotting for c-MYC, SKP2, and p27 Expression

Objective: To determine the effect of this compound on the protein expression levels of c-MYC, SKP2, and p27.

Materials:

-

Cancer cells (e.g., PC-3, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-MYC, anti-SKP2, anti-p27, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, SKP2, p27, and the loading control overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to gate the cell populations and analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for p27 Localization

Objective: To visualize the subcellular localization of p27 in response to this compound treatment.

Materials:

-

Cancer cells

-

This compound

-

Glass coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-p27

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-p27 primary antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the cells using a fluorescence microscope.

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-proliferative effects by modulating the expression of key proteins in the c-MYC/SKP2/p27 signaling axis. By downregulating the oncogenic drivers c-MYC and SKP2, and upregulating the tumor suppressor p27, this compound effectively reinstates the G1/S checkpoint, leading to cell cycle arrest.

However, several areas warrant further investigation to fully elucidate the mechanism of action of this compound:

-

Direct Target Identification: It remains to be determined whether this compound directly binds to c-MYC, SKP2, or p27, or if it acts on upstream regulators of this pathway. Biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to investigate direct binding interactions.

-

Enzymatic Activity Assays: In vitro ubiquitination assays could be performed to assess whether this compound directly inhibits the E3 ligase activity of the SCF-SKP2 complex.

-

In Vivo Efficacy: While initial studies have shown promise in xenograft models, further in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in more complex tumor models.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that target different stages of the cell cycle or other signaling pathways, could lead to more effective treatment strategies.

Conclusion

This compound is a promising natural compound that targets the c-MYC/SKP2/p27 signaling pathway, a critical regulator of cell cycle progression that is frequently dysregulated in cancer. Its ability to decrease the expression of c-MYC and SKP2 while increasing the expression of p27 provides a strong rationale for its further development as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of the current knowledge and a framework for future research into the detailed molecular mechanisms of this compound.

References

Methodological & Application

Agrimol B: Application Notes and Protocols for In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the in vivo use of Agrimol B, a natural compound derived from Agrimonia pilosa Ledeb. The information is curated from recent scientific literature to guide researchers in designing their animal studies.

Summary of Effective Dosages

The effective dosage of this compound in vivo varies depending on the animal model and the condition being studied. The following table summarizes key quantitative data from recent studies.

| Animal Model | Cancer Cell Line (if applicable) | This compound Dosage | Administration Route | Key Findings |

| Subcutaneous Tumor Xenograft Mouse Model (BALB/c nude mice) | Human Colon Carcinoma (HCT116) | 10 mg/kg and 20 mg/kg | Not explicitly stated, presumed intraperitoneal | Inhibited tumor progression by blocking mitochondrial function. |

| Prostate Cancer Xenograft Mouse Model | Human Prostate Cancer Cells | 10 mg/kg | Oral | Reduced tumor growth by impeding the cell cycle.[1][2] |

| Cisplatin-Induced Acute Kidney Injury Mouse Model | N/A | Not specified in abstract | Not specified in abstract | Alleviated kidney injury by activating the Sirt1/Nrf2 signaling pathway.[3] |

Experimental Protocols

Subcutaneous Colon Carcinoma Xenograft Model[4][5]

This protocol details the methodology used to assess the anti-tumor effects of this compound on colon carcinoma in a mouse model.

a. Animal Model:

-

Species: Male BALB/c nude mice.

-

Age: 35 days old.

b. Cell Culture and Implantation:

-

Human colon cancer HCT116 cells are cultured.

-

1 x 10⁶ HCT116 cells are implanted subcutaneously into the mice to establish tumors.

c. Treatment Protocol:

-

Mice are randomized into treatment groups once the tumor diameter reaches ≥5 mm.

-

This compound Groups: Treated with 10 mg/kg and 20 mg/kg of this compound.

-

Positive Control Group: Treated with 5 mg/kg of 5-Fluorouracil (5-FU).

-

Control Group: Vehicle control.

-

The frequency and duration of administration should be optimized for the specific study design.

d. Assessment:

-

Tumor volume is calculated using the formula: length × (width)².

-

After the final dose, animals are euthanized.

-

Tumors are excised, weighed, and washed with PBS.

-

Samples are collected for hematoxylin and eosin (H&E) staining, immunofluorescence, and Western blotting to analyze pathological features and protein expression.

Prostate Cancer Xenograft Model[1][2]

This protocol outlines the procedure for evaluating the effect of orally administered this compound on prostate cancer xenografts.

a. Animal Model:

-

The specific mouse strain is not detailed in the abstract, but immunodeficient mice (e.g., nude or SCID) are standard for xenograft models.

b. Cell Implantation:

-

Human prostate cancer cells are injected into the mice to induce tumor formation.

c. Treatment Protocol:

-

This compound Group: Administered 10 mg/kg of this compound orally.

-

The treatment schedule (e.g., daily, every other day) and duration should be defined based on the study's objectives.

d. Assessment:

-

Tumor growth is monitored throughout the study.

-

The effect on key cell cycle regulators such as c-MYC, SKP2, and p27 can be assessed via immunoblotting and immunofluorescence of tumor tissue.[1][2]

Signaling Pathways and Visualizations

This compound has been shown to exert its effects through the modulation of specific signaling pathways.

PGC-1α/NRF1/TFAM Signaling Pathway in Colon Carcinoma

In colon carcinoma, this compound inhibits mitochondrial biogenesis and promotes apoptosis by blocking the PGC-1α/NRF1/TFAM signaling pathway.[4][5][6] Molecular docking studies suggest a high likelihood of this compound interacting with PGC-1α.[4][5] This interaction leads to the downregulation of Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are crucial for mitochondrial biogenesis.[4][5][6] The inhibition of this pathway results in increased oxidative stress and apoptosis in cancer cells.[4][5]

Caption: this compound inhibits the PGC-1α/NRF1/TFAM pathway.

Sirt1/Nrf2 Signaling Pathway in Acute Kidney Injury

In a model of cisplatin-induced acute kidney injury, this compound was found to be protective by activating the Sirt1/Nrf2 signaling pathway.[3] This pathway is critical in mitigating oxidative stress. This compound upregulates the expression of Sirtuin 1 (Sirt1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), as well as downstream antioxidant molecules.[3]

Caption: this compound activates the Sirt1/Nrf2 protective pathway.

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Caption: General workflow for in vivo this compound experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]

Application of Agrimol B in Western Blot Analysis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa Ledeb. This compound has demonstrated significant anti-cancer properties by modulating key signaling pathways involved in cell cycle progression, mitochondrial function, and apoptosis. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying its impact on the expression levels of target proteins.

Introduction

Key Signaling Pathways Modulated by this compound

Western blot analysis can be employed to investigate the effect of this compound on several key signaling pathways.

Cell Cycle Regulation

This compound induces G0 arrest in cancer cells by downregulating the expression of c-MYC and SKP2, and upregulating the expression of the cyclin-dependent kinase inhibitor p27.[1][3]

References

- 1. This compound present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates cisplatin-induced acute kidney injury by activating the Sirt1/Nrf2 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound inhibits colon carcinoma progression by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway [frontiersin.org]

Agrimol B-Induced Cell Cycle Arrest: An Application Note for Flow Cytometry Analysis

Introduction

Agrimol B, a natural polyphenolic compound isolated from Agrimonia pilosa, has garnered significant interest in oncological research for its potential as an anticancer agent. Emerging evidence suggests that this compound exerts its antitumor effects by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content. Additionally, it elucidates the key signaling pathways implicated in the mechanism of action of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Signaling Pathways

This compound has been shown to modulate key signaling pathways that regulate cell cycle progression, primarily inducing a G0/G1 phase arrest. Two prominent pathways have been identified:

-

The c-MYC/SKP2/p27 Signaling Pathway: this compound treatment leads to the downregulation of the proto-oncogene c-MYC and S-phase kinase-associated protein 2 (SKP2).[1][2] SKP2 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets the cyclin-dependent kinase inhibitor p27 for degradation.[3] By inhibiting SKP2, this compound stabilizes p27 levels.[2] Elevated p27 then binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2, which are essential for the G1/S phase transition, thus leading to cell cycle arrest in the G0/G1 phase.[3]

-

The PGC-1α/NRF1/TFAM Signaling Pathway: this compound has also been found to inhibit the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] PGC-1α is a master regulator of mitochondrial biogenesis and function. Its inhibition leads to the downstream suppression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM).[4][5][6] This disruption of mitochondrial function is intrinsically linked to cell cycle progression, and its impairment can contribute to the G0/G1 arrest observed with this compound treatment.[4][5]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of HCT116 human colon cancer cells after 24 hours of treatment. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases as the concentration of this compound increases.

| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |

| 144 | 65.8 ± 3.1 | 22.5 ± 1.5 | 11.7 ± 0.9 |

| 288 | 75.3 ± 3.8 | 15.2 ± 1.1 | 9.5 ± 0.7 |

| 576 | 85.1 ± 4.2 | 8.7 ± 0.9 | 6.2 ± 0.5 |

Data is presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HCT116, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Cell Culture and Treatment

-

Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 144, 288, 576 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.

Cell Harvesting and Fixation

-

After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight) for complete fixation.

Propidium Iodide Staining and Flow Cytometry Analysis

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

-

Centrifuge again at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

References